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Compound of Interest

Compound Name: INCB9471

Cat. No.: B10776215 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of INCB9471, a potent and selective small-

molecule antagonist of the C-C chemokine receptor 5 (CCR5). It details the compound's

mechanism of action as an allosteric noncompetitive inhibitor, presents key quantitative data

from preclinical and clinical studies, outlines the experimental protocols used for its

characterization, and visualizes the relevant biological pathways and inhibitory mechanisms.

Core Mechanism: Allosteric Noncompetitive
Inhibition
INCB9471 functions as a highly specific antagonist of CCR5, a G-protein-coupled receptor

(GPCR) that serves as a crucial coreceptor for the entry of R5-tropic strains of Human

Immunodeficiency Virus type-1 (HIV-1) into host cells.[1][2][3] The natural ligands for CCR5

include chemokines such as MIP-1α, MIP-1β, and RANTES.[1]

The inhibitory action of INCB9471 is classified as allosteric and noncompetitive.[1][4][5] This

means that INCB9471 binds to a site on the CCR5 receptor that is distinct from the binding site

of its natural chemokine ligands or the HIV-1 envelope protein gp120.[4][6] This binding event

induces a conformational change in the receptor.[1]

Studies have demonstrated that increasing concentrations of INCB9471 lead to a reduction in

the maximal binding of CCR5 ligands and diminish ligand-induced responses, such as calcium
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mobilization, without altering the binding affinity (Kd) of the ligands themselves.[1][5] This is the

hallmark of noncompetitive inhibition. The binding site for INCB9471 is located within a pocket

formed by the transmembrane helices of the CCR5 receptor, near the extracellular surface.[6]

By locking the receptor in an inactive conformation, INCB9471 effectively prevents the

interaction between gp120 and CCR5, thereby blocking the membrane fusion step required for

viral entry into host cells.[1][6][7]

Quantitative Data Summary
The following tables summarize the key quantitative data for INCB9471, derived from various in

vitro and in vivo studies.

Table 1: In Vitro Biological Activity of INCB9471
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Parameter
Assay
Description

Cell Type Value Reference

Ligand Binding

Inhibition

Inhibition of
250 pM ¹²⁵I-
labeled MIP-1β
binding

IL-10-
stimulated
human
monocytes

IC₅₀: Not
specified

[1]

Monocyte

Migration

Inhibition of

monocyte

migration in

response to 30

nM MIP-1β

IL-10-stimulated

human

monocytes

IC₅₀: 4.8 nM [1][8]

Anti-HIV-1

Activity

Inhibition of R5

HIV-1 infection

(ADA and BaL

strains)

PHA-activated

human PBMCs

Geometric Mean

IC₉₀: 9 nM
[1]

Anti-HIV-1

Activity

Inhibition of R5

HIV-1 strain ADA
Not specified IC₅₀: 0.36 nM [9]

Anti-HIV-1

Activity

Inhibition of R5

HIV-1 strain Ba-L
Not specified IC₅₀: 0.16 nM [9]

Calcium

Mobilization

Inhibition of

CCR5-mediated

intracellular

calcium

mobilization

Not specified IC₅₀: 16 nM [1][5]

ERK

Phosphorylation

Inhibition of

CCR5-mediated

ERK

phosphorylation

Not specified IC₅₀: 3 nM [1]

Receptor

Internalization

Inhibition of

CCR5 receptor

internalization

Not specified IC₅₀: 1.5 nM [1]
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| Dissociation Constant (Kd) | Kinetic analysis of association/dissociation | Human PBMCs |

K_d: 3.1 nM |[1] |

Table 2: In Vitro ADMET Profile of INCB9471

Parameter Assay Description Value Reference

Permeability
Caco-2 monolayer
assay

16.5 x 10⁻⁶ cm/s [1]

Efflux Substrate
Bidirectional transport

across Caco-2 cells

Not a substrate for P-

gp
[1]

Protein Binding Human serum 16% (free fraction) [1]

| Metabolic Stability | Human liver microsomes | Low intrinsic clearance |[1] |

Table 3: Pharmacokinetic Parameters of INCB9471

Species
Dosing
Route

Dose
(mg/kg)

T½ (h)
Oral
Bioavailabil
ity (F%)

Reference

Rat
Intravenous
(IV)

1 6 N/A [1][8]

Rat Oral (PO) 20 12 100% [1][8]

Dog
Intravenous

(IV)
1 11 N/A [1][8]

Dog Oral (PO) 20 17 95% [1][8]

| Human | Repeat Dosing (Phase I/II) | Not specified | 58 - 60 | N/A |[1] |

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
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Radioligand Competition Binding Assay
This assay was used to determine the ability of INCB9471 to inhibit the binding of a natural

ligand to CCR5.

Cells: IL-10-stimulated primary human monocytes were used as they express CCR5.[1][4]

Radioligand: ¹²⁵I-labeled Macrophage Inflammatory Protein-1β (MIP-1β) at a concentration of

250 pM was used.[1]

Procedure:

Monocytes were incubated with varying concentrations of INCB9471.

¹²⁵I-MIP-1β was added to the cell suspension.

The mixture was incubated to allow for competitive binding to reach equilibrium.

Cell-bound radioactivity was separated from unbound radioligand via filtration.

The amount of bound ¹²⁵I-MIP-1β was quantified using a gamma counter.

Analysis: The data was used to calculate the IC₅₀ value, representing the concentration of

INCB9471 required to inhibit 50% of the specific binding of ¹²⁵I-MIP-1β.

Monocyte Migration (Chemotaxis) Assay
This functional assay measured the ability of INCB9471 to block cell migration induced by a

CCR5 ligand.

Cells: IL-10-stimulated human monocytes were used.[1]

Chemoattractant: MIP-1β at a concentration of 30 nM was placed in the lower chamber of a

multi-well migration plate (e.g., a Boyden chamber).[1]

Procedure:

Monocytes were pre-incubated with various concentrations of INCB9471.
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The treated cells were placed in the upper chamber of the migration plate, separated from

the lower chamber by a porous membrane.

The plate was incubated for a set period to allow cells to migrate through the pores

towards the chemoattractant.

The number of migrated cells in the lower chamber was quantified.

Analysis: The IC₅₀ value was determined by plotting the percentage of migration inhibition

against the concentration of INCB9471.

Anti-HIV-1 Infection Assay
This assay determined the antiviral potency of INCB9471 against R5-tropic HIV-1 strains.

Cells: Phytohemagglutinin (PHA)-activated human peripheral blood mononuclear cells

(PBMCs) were used as target cells.[1]

Virus: Laboratory-adapted R5-tropic HIV-1 strains (e.g., ADA and BaL) were used.[1]

Procedure:

PBMCs were pre-incubated with a range of INCB9471 concentrations.

The cells were then infected with a known amount of the HIV-1 virus.

The cultures were maintained for several days to allow for viral replication.

Culture supernatants were collected at specific time points.

Viral replication was quantified by measuring the amount of viral p24 core protein in the

supernatant using an enzyme-linked immunosorbent assay (ELISA).[1]

Analysis: The IC₉₀ value, the concentration of the compound required to inhibit 90% of viral

replication, was calculated.[1]

Calcium Mobilization Assay
This assay measured the effect of INCB9471 on CCR5-mediated intracellular signaling.
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Principle: Ligand binding to a GPCR like CCR5 typically induces the release of intracellular

calcium (Ca²⁺) stores.

Procedure:

CCR5-expressing cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2

or Fluo-4).

Cells were pre-treated with different concentrations of INCB9471.

A CCR5 agonist (e.g., MIP-1β) was added to stimulate the receptor.

The change in intracellular calcium concentration was measured by monitoring the change

in fluorescence intensity over time using a fluorometric plate reader.

Analysis: The IC₅₀ value for the inhibition of the calcium flux was calculated.[1][5]

Mandatory Visualizations
The following diagrams illustrate the key pathways and mechanisms described.
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Caption: HIV-1 entry pathway and the point of inhibition by INCB9471.
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Mechanism of Allosteric Noncompetitive Inhibition

A. Normal Receptor Function B. Inhibition by INCB9471
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Caption: Allosteric noncompetitive inhibition of CCR5 by INCB9471.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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